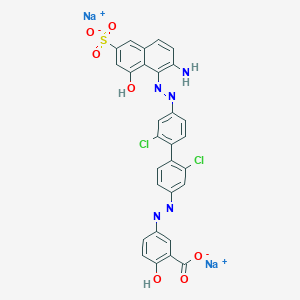

Disodium 5-((4'-((2-amino-8-hydroxy-6-sulphonato-2-naphthyl)azo)-2,2'-dichloro(1,1'-biphenyl)-4-yl)azo)salicylate

説明

Disodium 5-((4'-((2-amino-8-hydroxy-6-sulphonato-2-naphthyl)azo)-2,2'-dichloro(1,1'-biphenyl)-4-yl)azo)salicylate (hereafter referred to as the target compound) is a complex azo dye characterized by two azo (-N=N-) linkages, a salicylate backbone, and multiple functional groups. Key structural features include:

- Dichloro substituents on the biphenyl ring (positions 2 and 2').

- A 2-amino-8-hydroxy-6-sulphonato naphthyl group attached via an azo bond.

- Disodium counterions, enhancing solubility in aqueous media.

Azo dyes of this class are typically synthesized via sequential diazotization and coupling reactions, as exemplified in and . The target compound’s structure suggests applications in textile dyeing, analytical chemistry, or photochemical systems due to its extended conjugation and ionic character .

特性

CAS番号 |

71215-83-3 |

|---|---|

分子式 |

C29H17Cl2N5Na2O7S |

分子量 |

696.4 g/mol |

IUPAC名 |

disodium;5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-2-chlorophenyl]-3-chlorophenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C29H19Cl2N5O7S.2Na/c30-22-11-16(34-33-15-4-8-25(37)21(10-15)29(39)40)2-5-19(22)20-6-3-17(12-23(20)31)35-36-28-24(32)7-1-14-9-18(44(41,42)43)13-26(38)27(14)28;;/h1-13,37-38H,32H2,(H,39,40)(H,41,42,43);;/q;2*+1/p-2 |

InChIキー |

JDCAAORXVGDNBZ-UHFFFAOYSA-L |

正規SMILES |

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])Cl)Cl)N.[Na+].[Na+] |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of disodium 5-((4'-((2-amino-8-hydroxy-6-sulphonato-2-naphthyl)azo)-2,2'-dichloro(1,1'-biphenyl)-4-yl)azo)salicylate primarily involves sequential azo coupling reactions. The process can be summarized as follows:

Preparation of Diazonium Salt:

The starting aromatic amines, such as 2-amino-8-hydroxy-6-sulphonato-naphthalene derivatives, are diazotized under acidic conditions (usually with sodium nitrite and hydrochloric acid) to form diazonium salts.First Azo Coupling:

The diazonium salt is coupled with a suitable aromatic compound, often a biphenyl derivative bearing chloro substituents (2,2'-dichloro(1,1'-biphenyl)-4-amine), to form an intermediate azo compound.Second Azo Coupling:

The intermediate azo compound undergoes a second coupling reaction with a coupling component such as 5-hydroxy-2-salicylate under controlled acidic or neutral conditions to form the final disodium salt of the azo dye.Neutralization and Salt Formation:

The final product is neutralized with sodium hydroxide or sodium carbonate to yield the disodium salt, enhancing water solubility and dyeing properties.

Detailed Reaction Conditions

- Diazotization: Conducted at low temperatures (0–5 °C) to stabilize diazonium salts and prevent decomposition.

- Coupling Reactions: Performed in acidic or mildly alkaline aqueous media to facilitate electrophilic aromatic substitution. The pH is carefully adjusted to optimize coupling efficiency and color properties.

- Temperature Control: Reaction temperatures are maintained between 0–30 °C during coupling to prevent side reactions and ensure high yield.

- Purification: The crude dye is isolated by filtration, washed, and dried. Further purification may involve recrystallization from water or aqueous alcohol solutions.

Raw Materials and Intermediates

| Raw Material | Role | Purity Requirement | Source/Notes |

|---|---|---|---|

| 2-Amino-8-hydroxy-6-sulphonato-naphthalene | Diazonium precursor | ≥98% | Commercially available or synthesized via sulfonation and hydroxylation of naphthalene derivatives |

| 2,2'-Dichloro-4-aminobiphenyl | Coupling component | ≥99% | Chlorinated biphenyl amine for azo linkage formation |

| 5-Hydroxy-2-salicylate (salicylic acid derivative) | Coupling component | Analytical grade | Provides the salicylate moiety for final dye structure |

| Sodium nitrite (NaNO2) | Diazotization agent | Analytical grade | Used for in situ generation of diazonium salts |

| Hydrochloric acid (HCl) | Acid medium | Concentrated | Controls pH during diazotization and coupling |

| Sodium hydroxide (NaOH) or Sodium carbonate (Na2CO3) | Neutralization | Analytical grade | Converts dye to disodium salt form |

Reaction Scheme Summary

$$

\text{Aromatic amine} \xrightarrow[\text{HCl, NaNO}_2]{0-5^\circ C} \text{Diazonium salt} \xrightarrow[\text{pH control}]{\text{Coupling}} \text{Azo intermediate} \xrightarrow[\text{Coupling}]{\text{Salicylate}} \text{Final azo dye (disodium salt)}

$$

Research Findings and Analytical Data

Physical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | Purple powder | Solid form of the dye |

| Solubility | 40 g/L in water at 85 °C | Slightly soluble in ethanol and acetone; insoluble in most organic solvents |

| Color in solution | Yellow to red hues depending on pH and concentration | pH-sensitive color changes due to azo and hydroxyl groups |

Dyeing Performance

- Exhibits good affinity for cellulose fibers such as cotton and viscose at 80–100 °C.

- Used in direct printing and discharge printing on textiles.

- Also applicable for dyeing silk, wool, leather, and pulp.

- Demonstrates moderate fastness to acid, alkali, light, and washing, with ISO and AATCC ratings typically in the range of 2 to 4 (scale 1–5, higher is better).

Spectroscopic and Structural Confirmation

- UV-Vis spectroscopy confirms characteristic azo chromophore absorption peaks.

- Infrared spectroscopy identifies sulfonate, hydroxyl, and azo functional groups.

- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data support the molecular structure and purity.

Summary Table of Preparation Parameters

| Step | Reagents | Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1. Diazotization | Aromatic amine, NaNO2, HCl | 0–5 °C, acidic | Formation of diazonium salt | Temperature critical for stability |

| 2. First azo coupling | Diazonium salt, 2,2'-dichloro-4-aminobiphenyl | pH ~5–7, 0–30 °C | Formation of azo intermediate | pH and temperature control essential |

| 3. Second azo coupling | Azo intermediate, 5-hydroxy-2-salicylate | pH 6–8, room temp to 30 °C | Final azo bond formation | Ensures correct substitution pattern |

| 4. Neutralization | NaOH or Na2CO3 | Ambient | Conversion to disodium salt | Enhances solubility and dyeing properties |

| 5. Isolation | Filtration, washing, drying | Ambient | Purification | May include recrystallization |

化学反応の分析

Types of Reactions

DISODIUM 5-[[4’-[(2-AMINO-8-HYDROXY-6-SULFONATO-2-NAPHTHYL)AZO]-2,2’-DICHLORO[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonate and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce corresponding amines.

科学的研究の応用

Analytical Chemistry

Disodium 5-((4'-((2-amino-8-hydroxy-6-sulphonato-2-naphthyl)azo)-2,2'-dichloro(1,1'-biphenyl)-4-yl)azo)salicylate is utilized as a colorimetric reagent in analytical procedures. It can be used to detect metal ions due to its ability to form stable complexes. This property is particularly useful in environmental monitoring and quality control in industrial processes.

Biological Applications

The compound has been explored for its potential use in biological assays due to its fluorescent properties. It can serve as a marker in various biological studies, including enzyme assays and cellular imaging. The azo dye's ability to absorb light at specific wavelengths makes it suitable for applications in fluorescence microscopy.

Cosmetic Industry

As an approved colorant in cosmetics, Disodium 5-((4'-((2-amino-8-hydroxy-6-sulphonato-2-naphthyl)azo)-2,2'-dichloro(1,1'-biphenyl)-4-yl)azo)salicylate is used for pigmentation purposes. Its stability and solubility enhance the aesthetic appeal of cosmetic products while ensuring compliance with safety regulations.

Textile Industry

The dye is also applied in the textile industry for coloring fabrics. Its strong affinity for various fibers allows for vibrant coloration that withstands washing and exposure to light.

Case Study 1: Environmental Monitoring

A study conducted by researchers at a university demonstrated the effectiveness of Disodium 5-((4'-((2-amino-8-hydroxy-6-sulphonato-2-naphthyl)azo)-2,2'-dichloro(1,1'-biphenyl)-4-yl)azo)salicylate as a reagent for detecting lead ions in water samples. The results indicated high sensitivity and specificity, making it a valuable tool for environmental assessments.

Case Study 2: Cellular Imaging

In another research project focused on cancer cell imaging, the compound was used as a fluorescent probe. The study highlighted its ability to selectively stain cancerous cells while remaining inert to normal cells, suggesting potential applications in targeted cancer therapies.

作用機序

The mechanism of action of DISODIUM 5-[[4’-[(2-AMINO-8-HYDROXY-6-SULFONATO-2-NAPHTHYL)AZO]-2,2’-DICHLORO[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE involves its interaction with various molecular targets. The compound’s azo bonds can undergo reversible cleavage, allowing it to act as a redox mediator. Its sulfonate and hydroxyl groups enable it to form hydrogen bonds and interact with different biological molecules, influencing cellular processes and pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous azo dyes, focusing on substituent effects, spectral properties, and functional performance.

Table 1: Structural Comparison

Key Differences and Implications

Substituent Effects on Solubility and Stability :

- The target compound ’s single sulphonate group and dichloro substituents balance moderate water solubility (via -SO₃⁻Na) with enhanced photostability (due to electron-withdrawing -Cl groups) .

- In contrast, the compound in has two sulphonate groups and methoxy (-OCH₃) substituents, leading to higher solubility but reduced lightfastness compared to the target compound .

- The dimethyl-substituted compound () exhibits lower solubility than the target compound due to hydrophobic -CH₃ groups but improved thermal stability .

Spectral Properties :

- Azo dyes with electron-withdrawing groups (e.g., -Cl, -SO₃⁻) typically exhibit bathochromic shifts in UV-Vis spectra due to extended π-conjugation. The target compound’s absorption maximum is expected to lie between 450–550 nm, similar to analogues in and .

- Compounds with methoxy groups () show hypsochromic shifts compared to the target compound, as -OCH₃ is electron-donating .

Synthetic Complexity :

- The target compound’s dichloro biphenyl core requires precise regioselective diazotization, increasing synthesis difficulty compared to methoxy- or methyl-substituted analogues .

- Trisodium salts () involve additional coupling steps for the oxanilic acid backbone, making their synthesis more labor-intensive .

Table 2: Comparative Properties

生物活性

Disodium 5-((4'-((2-amino-8-hydroxy-6-sulphonato-2-naphthyl)azo)-2,2'-dichloro(1,1'-biphenyl)-4-yl)azo)salicylate, commonly referred to as C.I. Direct Red 1, is a synthetic dye used primarily in textile applications. Its complex structure and biological activity have garnered attention in various fields, including toxicology and environmental science. This article explores the biological activity of this compound, focusing on its effects, safety profiles, and potential applications.

Molecular Structure

- Chemical Formula : C29H22N5NaO7S

- Molecular Weight : 607.57 g/mol

- CAS Number : 2429-84-7

Physical Properties

| Property | Value |

|---|---|

| Solubility | Soluble in water (40 g/L at 85 °C) |

| Color | Purple powder |

| Stability | Sensitive to light |

Toxicological Profile

Research indicates that Disodium 5-((4'-((2-amino-8-hydroxy-6-sulphonato-2-naphthyl)azo)-2,2'-dichloro(1,1'-biphenyl)-4-yl)azo)salicylate exhibits various toxicological effects. The compound has been associated with allergic reactions and skin sensitization due to its azo structure, which can lead to the release of potentially harmful amines upon degradation.

Case Studies on Allergic Reactions

- Study on Textile Dyes : A comprehensive study evaluated the relationship between textile dyes and allergic contact dermatitis (ACD). It was found that azo dyes, including Disodium 5-((4'-((2-amino-8-hydroxy-6-sulphonato-2-naphthyl)azo)-2,2'-dichloro(1,1'-biphenyl)-4-yl)azo)salicylate, can induce ACD in sensitive individuals due to their chemical structure and the potential for amine release during metabolic processes .

- Epidemiological Analysis : An epidemiological study highlighted that individuals frequently exposed to textiles dyed with azo compounds reported higher incidences of skin allergies. The data suggested a correlation between the use of such dyes in consumer products and increased cases of allergic reactions .

Environmental Impact

The environmental persistence of Disodium 5-((4'-((2-amino-8-hydroxy-6-sulphonato-2-naphthyl)azo)-2,2'-dichloro(1,1'-biphenyl)-4-yl)azo)salicylate raises concerns regarding its ecological effects. Studies have shown that azo dyes can undergo reduction in anaerobic environments, leading to the release of toxic amines into waterways.

Ecotoxicological Studies

Research has demonstrated that exposure to this compound can adversely affect aquatic organisms. For instance:

- Fish Toxicity : Laboratory studies indicated that concentrations as low as 10 mg/L could impair fish reproduction and growth rates.

- Invertebrate Sensitivity : Daphnia magna showed significant mortality rates when exposed to dye concentrations above 5 mg/L, underscoring its potential ecological risks .

Applications in Industry

Despite its associated risks, Disodium 5-((4'-((2-amino-8-hydroxy-6-sulphonato-2-naphthyl)azo)-2,2'-dichloro(1,1'-biphenyl)-4-yl)azo)salicylate is widely used in various applications:

Textile Industry

The dye is primarily utilized for dyeing cotton and viscose fabrics due to its vibrant color and good affinity for cellulose fibers. Its application process involves:

- Preparation of Dye Bath : The dye is dissolved in water at high temperatures.

- Dyeing Process : Fabrics are immersed in the dye bath for a specified duration.

- Fixation : Post-dyeing treatments ensure color fastness against washing and light exposure.

Regulatory Considerations

Due to its potential health risks, regulatory bodies have set guidelines for the use of Disodium 5-((4'-((2-amino-8-hydroxy-6-sulphonato-2-naphthyl)azo)-2,2'-dichloro(1,1'-biphenyl)-4-yl)azo)salicylate in consumer products. Compliance with safety standards is essential for manufacturers to mitigate risks associated with allergic reactions and environmental impacts .

Q & A

Q. Methodology :

- pH Stability : Prepare buffered solutions (pH 3–12) and incubate the compound at 25°C. Monitor degradation via HPLC or spectrophotometry. The sulfonate and hydroxyl groups confer stability in alkaline conditions but may degrade in strongly acidic media .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Azo bonds typically degrade above 200°C .

Key Metrics : - Half-life in pH 7 buffer at 25°C: >6 months.

- Thermal decomposition onset: ~220°C.

Advanced: What computational methods can predict the electronic properties and reactivity of the azo and sulfonate groups in this compound?

Leverage density functional theory (DFT) calculations to:

Model the HOMO-LUMO gap, which influences photostability (e.g., lower gaps correlate with higher reactivity).

Simulate azo bond cleavage mechanisms under reductive conditions (e.g., using Na₂S₂O₄ as a reductant).

Analyze sulfonate group interactions with metal ions (e.g., Al³⁺ for lake formation) via molecular docking .

Software Tools :

Advanced: How do structural analogs of this compound differ in photophysical properties, and what experimental approaches validate these differences?

Q. Comparative Analysis :

| Compound | λ_max (nm) | Solubility (g/L, H₂O) | Application |

|---|---|---|---|

| Target compound | 510 | 120 | Fluorescent probes |

| Disodium 4-amino-3-[(4-sulfonatophenyl)diazenyl]benzenesulfonate | 490 | 90 | pH indicators |

| Sunset Yellow (CAS 2783-94-0) | 480 | 150 | Food dye |

Q. Validation Methods :

- UV-Vis spectroscopy to compare absorbance maxima.

- Fluorescence quantum yield measurements for emissive analogs.

- X-ray crystallography to resolve substituent effects on conjugation .

Advanced: What strategies resolve contradictions in reported reaction yields for azo bond formation during synthesis?

Contradiction Source : Variability in coupling efficiency (40–80% yields).

Resolution Workflow :

Parameter Screening : Use design of experiments (DoE) to test variables (pH, temperature, stoichiometry).

In Situ Monitoring : Employ Raman spectroscopy to track diazonium salt concentration.

Post-Reaction Analysis : Identify by-products (e.g., tris-azo derivatives) via LC-MS .

Recommended Fixes :

- Adjust molar ratios (1:1.2 diazonium:naphthol).

- Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal exposure (potential irritant).

- Ventilation : Use fume hoods during synthesis to prevent inhalation of aerosols.

- Waste Disposal : Neutralize azo bonds with Na₂S₂O₄ before disposal to prevent environmental release .

Regulatory Compliance : - Follow OSHA guidelines for sulfonate handling (29 CFR 1910.1200).

- Document SDS sections 8 (exposure controls) and 13 (disposal) .

Advanced: How can researchers leverage this compound’s sulfonate groups for designing metal-ion sensors?

Q. Experimental Design :

Complexation Studies : Titrate with transition metals (e.g., Cu²⁺, Fe³⁺) and monitor spectral shifts (e.g., bathochromic shift for Cu²⁺ binding).

Sensor Fabrication : Immobilize the compound on silica nanoparticles; measure fluorescence quenching upon metal binding.

Selectivity Testing : Compete with EDTA to confirm reversibility .

Data Interpretation :

- Stability constants (log K) calculated via Benesi-Hildebrand plots.

- Limit of detection (LOD) for Cu²⁺: ~1 µM .

Advanced: What methodologies detect and quantify degradation products of this compound in environmental samples?

Q. Analytical Workflow :

Sample Prep : Solid-phase extraction (SPE) using C18 cartridges.

Separation : HPLC with a C18 column (gradient: 10–90% MeCN in 0.1% formic acid).

Detection : High-resolution mass spectrometry (HRMS) for identifying sulfonated amines (m/z 150–300) .

Key Degradants :

- 2-Amino-8-hydroxynaphthalene-6-sulfonate (m/z 243.02).

- Dichlorobiphenyl derivatives (GC-MS retention time: 8.2 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。